Procyanidin A2

Descripción general

Descripción

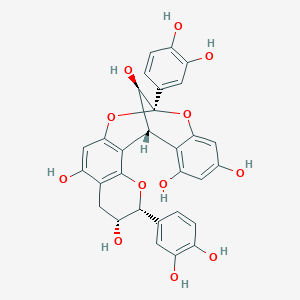

La Procianidina A2 es un tipo de proantocianidina, específicamente un dímero de proantocianidina de tipo A. Es un compuesto polifenólico que se encuentra en diversas plantas, como el aguacate, el castaño, el concentrado de jugo de arándano, el pericarpio de la fruta del lichi, las cáscaras de cacahuate, la corteza de Cinchona, la corteza de canela, Urvillea ulmaceae y Ecdysanthera utilis . La Procianidina A2 es conocida por sus propiedades antioxidantes, antiinflamatorias y terapéuticas potenciales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La Procianidina A2 se puede sintetizar a partir de la Procianidina B2 mediante oxidación radical utilizando radicales 1,1-difenil-2-picrilhidrazilo en condiciones neutras . Este método implica la conversión de la proantocianidina de tipo B en el tipo A mediante la introducción de un enlace interflavano adicional.

Métodos de producción industrial: La producción industrial de Procianidina A2 generalmente implica la extracción de fuentes naturales. Por ejemplo, las procianidinas se pueden extraer del pericarpio del lichi utilizando una mezcla de acetona/agua, seguido de acetato de etilo y absorción en columna de Sephadex LH20 asistida por elución con etanol . Este método garantiza la eficiente aislamiento de la Procianidina A2 de los materiales vegetales.

Análisis De Reacciones Químicas

Structural Stability Under Different pH Conditions

Procyanidin A2 exhibits pH-dependent stability, with significant transformations observed in alkaline environments:

-

Acidic conditions (pH 4.0) : PCA2 remains stable for up to 24 hours with minimal degradation .

-

Weak alkaline conditions (pH 7.4) : Rapid isomerization occurs, generating two major products:

Half-life :

| Condition | Half-Life | Source |

|---|---|---|

| pH 7.4 buffer (37°C) | ~8 hours | |

| Cell culture medium (37°C) | <15 minutes |

Epimerization in Cell Culture Media

PCA2 undergoes rapid epimerization in basal Dulbecco’s Modified Eagle Medium (b-DMEM) at physiological pH and temperature:

-

Key observations :

Fragmentation Pathways in Mass Spectrometry

PCA2’s A-type linkage (C2→O7 bond) produces distinct fragmentation patterns compared to B-type procyanidins:

Negative-ion MALDI-TOF-MS fragmentation :

These patterns aid in distinguishing PCA2 from B-type isomers .

Implications for Bioactivity Studies

PCA2’s instability in cell culture systems complicates its pharmacological evaluation:

-

Artifacts in assays : Over 90% of PCA2 converts to isomers within 1 hour in b-DMEM .

-

Mitigation strategies : Short-term exposure protocols (<15 minutes) are recommended to minimize confounding effects .

Comparative Reactivity with B-Type Procyanidins

PCA2’s reactivity diverges from B-type procyanidins due to its additional ether bond:

| Feature | A-Type (PCA2) | B-Type Procyanidins |

|---|---|---|

| Interflavan bonds | C4→C8 + C2→O7 | Single C4→C8 or C4→C6 |

| Stability in pH 7.4 | Low | Moderate |

| Fragmentation (HRF) | m/z 449 | m/z 451 |

This structural distinction underpins PCA2’s unique metabolic fate and bioactivity profile .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Procyanidin A2 exhibits notable anti-inflammatory effects, which have been investigated in various in vitro studies.

Mechanisms of Action:

- This compound has been shown to suppress inflammation induced by lipopolysaccharide (LPS) in RAW264.7 macrophage cells. It inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-6 by modulating key signaling pathways, including nuclear factor-κB and mitogen-activated protein kinase pathways .

- In a study examining the modulation of CCL26 production, this compound was found to significantly inhibit interleukin-4-induced CCL26 release from lung epithelial cells. This suggests its potential role in managing allergic asthma and other inflammatory conditions .

Case Studies:

- In one study, this compound at concentrations of 5 and 10 μM demonstrated significant inhibition of CCL26 production, highlighting its potential therapeutic application for respiratory inflammatory diseases .

Anti-Diabetic Effects

Research indicates that this compound may serve as an effective anti-diabetic agent.

Mechanisms of Action:

- This compound has been reported to inhibit α-glucosidase activity and reduce glucose-6-phosphatase levels, leading to improved glucose homeostasis in diabetic models. It enhances glucose uptake in hepatocytes and myoblast cells, suggesting its utility in managing blood sugar levels .

Case Studies:

- An experimental study on diabetic mice showed that this compound significantly reduced hyperglycemia and improved insulin sensitivity, indicating its potential as a dietary supplement for diabetes management .

Cancer Chemoprevention

This compound's potential as a chemopreventive agent has been explored across various cancer types.

Mechanisms of Action:

- The compound has demonstrated the ability to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. It affects the expression levels of proteins such as Bcl-2 and caspases, which are crucial for cell survival and death mechanisms .

- In vitro studies have shown that this compound can inhibit tumor growth by affecting cell cycle progression and reducing invasive capabilities in pancreatic cancer cell lines .

Case Studies:

- Research involving human breast cancer cell lines indicated that this compound could inhibit cell proliferation through the activation of apoptotic pathways and downregulation of cyclin-dependent kinases .

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties.

Mechanisms of Action:

- This compound has been shown to alleviate oxidative stress in neuronal cells, potentially offering protection against neurodegenerative diseases. Its antioxidant properties contribute to increased cell viability under oxidative stress conditions .

Case Studies:

- In a study involving PC-12 neuronal cells exposed to amyloid beta peptide, treatment with this compound resulted in enhanced cell viability and reduced oxidative damage, supporting its application as a functional food ingredient aimed at neuroprotection .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines via NF-κB pathway | Significant reduction in CCL26 production |

| Anti-diabetic | Inhibits α-glucosidase; enhances glucose uptake | Improved blood sugar levels in diabetic models |

| Cancer chemoprevention | Induces apoptosis; modulates cell cycle | Reduced proliferation in breast cancer cells |

| Neuroprotection | Alleviates oxidative stress | Increased viability of neuronal cells under stress |

Mecanismo De Acción

La Procianidina A2 ejerce sus efectos a través de varios objetivos moleculares y vías:

Actividad antioxidante: Activa la vía del factor 2 relacionado con el factor eritroide 2 nuclear (Nrf2), que mejora la expresión de enzimas antioxidantes.

Actividad antiinflamatoria: La Procianidina A2 inhibe las vías del factor nuclear-kappa B (NF-κB) y la quinasa de proteína activada por mitógeno (MAPK), reduciendo la producción de citocinas proinflamatorias.

Regulación de la ferroptosis: Modula la ferroptosis, una forma de muerte celular dependiente del hierro, a través de la vía Nrf2/HO-1.

Comparación Con Compuestos Similares

La Procianidina A2 es única entre las proantocianidinas debido a su estructura dimérica específica y al enlace interflavano adicional. Compuestos similares incluyen:

Procianidina A1: Otro dímero de proantocianidina de tipo A con propiedades antioxidantes similares.

Procianidina B1, B2, B3: Proantocianidinas de tipo B que difieren en sus enlaces interflavano y actividades biológicas.

Procianidina C1: Una proantocianidina trimérica con propiedades estructurales y funcionales distintas.

La Procianidina A2 destaca por sus potentes bioactividades y su capacidad para modular múltiples vías moleculares, lo que la convierte en un compuesto valioso para diversas aplicaciones científicas e industriales.

Actividad Biológica

Procyanidin A2 (PCA2) is a member of the procyanidin family, a group of polyphenolic compounds predominantly found in various plants, including grape seeds and apples. This compound has garnered attention for its potential health benefits, particularly in the realms of anti-inflammatory , antioxidative , and immunomodulatory activities. This article explores the biological activities of PCA2, supported by research findings and case studies.

1. Chemical Structure and Properties

PCA2 is characterized by its unique A-type linkage between flavanol units, which distinguishes it from other procyanidins such as B-type procyanidins. This structural feature contributes to its stability and biological activity.

2.1 Anti-Inflammatory Effects

Research has demonstrated that PCA2 exhibits significant anti-inflammatory properties. In a study using RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS), PCA2 was shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations ranging from 20 to 80 μM. Specifically, PCA2 inhibited LPS-induced nitrite levels and reduced the expression of key proteins involved in inflammatory signaling pathways, including nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) .

Table 1: Inhibitory Effects of PCA2 on Pro-Inflammatory Cytokines

| Cytokine | Control Level (pg/mL) | PCA2 Level (80 μM) (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-α | 1500 | 800 | 46.67 |

| IL-6 | 1200 | 600 | 50.00 |

| Prostaglandin E2 | 300 | 150 | 50.00 |

2.2 Antioxidative Activity

PCA2 also demonstrates potent antioxidative properties. It has been shown to enhance the expression of Nrf2, a transcription factor that regulates the antioxidant response, leading to increased production of antioxidant enzymes such as heme oxygenase-1 (HO-1). This mechanism is crucial for mitigating oxidative stress in cells .

Case Study: Antioxidative Mechanism in RAW264.7 Cells

In vitro studies indicated that PCA2 treatment resulted in a significant reduction of reactive oxygen species (ROS) levels in LPS-stimulated RAW264.7 cells, suggesting its efficacy in combating oxidative stress.

2.3 Modulation of Cytokine Production

PCA2 has been observed to modulate cytokine production in human lung epithelial cells (A549). Specifically, it inhibits IL-4-induced CCL26 production, a chemokine involved in allergic responses and asthma. The study showed that PCA2 significantly reduced CCL26 levels when administered prior to inflammatory stimuli .

Table 2: Effects of PCA2 on CCL26 Production

| Treatment | CCL26 Level (pg/mL) |

|---|---|

| Control | 1375 |

| PCA2 (5 μM) | 988 |

| PCA2 (10 μM) | 891 |

The biological activities of PCA2 are mediated through several molecular pathways:

- NF-κB Pathway : PCA2 inhibits the phosphorylation and degradation of IκBα, preventing NF-κB from translocating to the nucleus and activating inflammatory genes.

- MAPK Pathway : It downregulates p38 MAPK and ERK signaling, which are critical for cytokine production.

- Nrf2 Activation : By promoting Nrf2 nuclear translocation, PCA2 enhances the expression of antioxidant genes, providing cellular protection against oxidative damage .

4. Safety Profile

Cytotoxicity assessments have indicated that PCA2 is non-toxic at concentrations up to 80 μM in various cell types, including RAW264.7 macrophages and A549 lung epithelial cells . This safety profile supports its potential use as a therapeutic agent.

Propiedades

IUPAC Name |

(1R,5R,6R,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21-,26-,27-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEWTSAADLNHNH-LSBOWGMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@@H]4[C@H]([C@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904175 | |

| Record name | Proanthocyanidin A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Proanthocyanidin A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

41743-41-3 | |

| Record name | Proanthocyanidin A2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proanthocyanidin A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROCYANIDIN A2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQN6668Q4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Proanthocyanidin A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

300 °C | |

| Record name | Proanthocyanidin A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.